2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound characterized by the presence of trifluoromethyl and trifluoroacetyl groups attached to a tetrahydroisoquinoline core
Scientific Research Applications
2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical stability and reactivity.
Mechanism of Action
Target of Action
The primary targets of 2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline are nucleic acids, primarily RNAs of living cells . The compound has been used in the synthesis of new zwitter-ionic oligonucleotide derivatives , which are able to bind complementarily to these nucleic acids .
Mode of Action
The compound interacts with its targets through a process known as the Staudinger reaction . This involves a reaction between 2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl azide and phosphite triester within an oligonucleotide grafted to a polymer support . The result is the formation of oligonucleotides modified by one to five 1,2,3,4-Tetrahydroisoquinoline-7-sulfonyl phosphoramidate (THIQ) groups .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in gene expression . By binding to RNA, the compound can influence the process of transcription, thereby affecting the production of proteins and other gene products .
Pharmacokinetics
These properties include facilitated penetration into cells due to binding to specific receptors, efficient translocation to cell nuclei, and increased resistance to enzymatic cleavage .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in gene expression . By binding to RNA, the compound can influence the transcription process, leading to changes in the production of proteins and other gene products . This can have a variety of downstream effects, depending on the specific genes involved .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the THIQ group under the conditions of standard oligonucleotide synthesis, including the removal of protective groups and cleavage of the oligonucleotide from the polymer support, has been noted . Additionally, the zwitter-ionic character of the derivatives obtained from this compound is reflected in their varying mobility under conditions of denaturing PAGE .
Biochemical Analysis
Biochemical Properties
2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The interactions between this compound and these enzymes can lead to the formation of reactive intermediates that may influence various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific signaling pathways, leading to changes in gene expression that affect cellular functions . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic flux. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to certain environmental factors . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful to the organism.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of reactive intermediates that participate in various biochemical reactions. The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic pathways and affect overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its activity and function, as it may be more effective in certain cellular environments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the tetrahydroisoquinoline skeleton through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Addition of Trifluoroacetyl Group: The final step involves the acylation of the isoquinoline derivative with trifluoroacetic anhydride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the trifluoroacetyl group, converting it to a hydroxyl group under mild conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation Products: Quinoline derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Functionalized isoquinoline derivatives with various substituents replacing the trifluoromethyl groups.
Comparison with Similar Compounds
2-Trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline: Lacks the additional trifluoromethyl group, resulting in different chemical and biological properties.
7-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the trifluoroacetyl group, affecting its reactivity and applications.
2-Trifluoroacetyl-7-methyl-1,2,3,4-tetrahydroisoquinoline: Substitution of the trifluoromethyl group with a methyl group, leading to altered chemical behavior.
Uniqueness: 2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both trifluoromethyl and trifluoroacetyl groups, which impart distinct electronic and steric effects. These features enhance its stability, reactivity, and potential for diverse applications compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications
Properties
IUPAC Name |
2,2,2-trifluoro-1-[7-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F6NO/c13-11(14,15)9-2-1-7-3-4-19(6-8(7)5-9)10(20)12(16,17)18/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLKEHFVMNOUHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)C(F)(F)F)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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